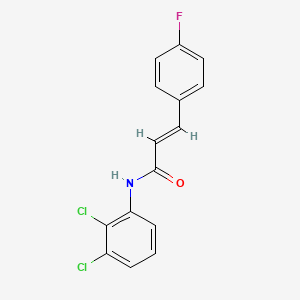

![molecular formula C16H17FN2O3S B5796579 2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)

2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

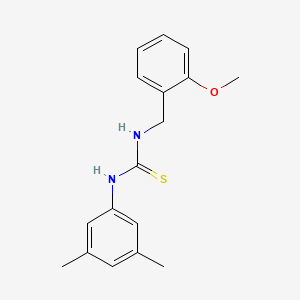

“2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide” is a chemical compound with the molecular formula C16H17FN2O3S. It has an average mass of 336.381 Da and a Monoisotopic mass of 336.094391 Da .

Molecular Structure Analysis

The molecular structure of “2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide” consists of a benzamide core with a sulfonyl group attached to the benzene ring. The sulfonyl group is further substituted with a fluorophenyl group .科学的研究の応用

Organic Synthesis

The compound “Enamine_001530” has been used in various organic synthesis processes . It has been involved in the copper-mediated cyanodifluoromethylation of (hetero)aryl iodides and activated (hetero)aryl bromides .

Protection of Hydroxyl Groups

The compound “2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide” has been used as a protecting group for hydroxyl groups in carbohydrate chemistry . It has been used to protect 4-fluorobenzyl alcohol in high yield .

Cell Culture Media

The compound “HMS1398F12” is related to DMEM/F-12, a widely used basal medium for supporting the growth of many different mammalian cells . It allows the culture of mammalian cells with reduced Fetal Bovine Serum (FBS) supplementation .

Nuclear Fission Research

The compound “Oprea1_209547” has been used in nuclear fission research . Fast proton-induced fission of 238U has been investigated using this compound .

Ecosystem Research

The compound “Oprea1_209547” has also been associated with ecosystem research . The OPERAs research aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Asymmetric Organocatalysis

Enamine and iminium ion–mediated organocatalysis, which could potentially involve “Enamine_001530”, has been awarded the Nobel Prize in Chemistry 2021 . This field has significant implications for the development of new drugs and materials .

特性

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c1-11(2)18-16(20)14-5-3-4-6-15(14)19-23(21,22)13-9-7-12(17)8-10-13/h3-11,19H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVCRPAHBGKRPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-fluorophenyl)sulfonyl]amino}-N-(propan-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5796522.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)

![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)

![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)

![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)

![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]succinohydrazide](/img/structure/B5796619.png)